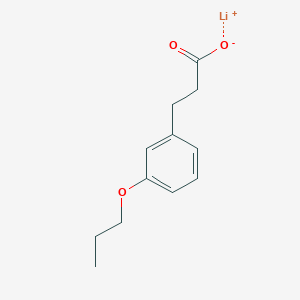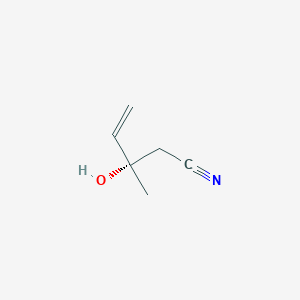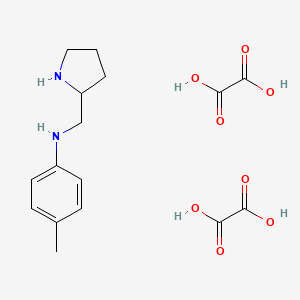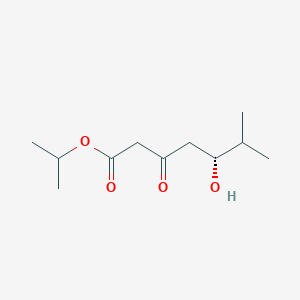
C12H15LiO3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C12H15LiO3 is a lithium alkoxide derivative. Lithium alkoxides are commonly used as strong bases in organic synthesis and as catalysts in various chemical reactions. This compound is particularly interesting due to its unique properties and applications in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C12H15LiO3 typically involves the reaction of a lithium reagent with an alcohol. One common method is the reaction of lithium hydride (LiH) with an alcohol under anhydrous conditions. The reaction proceeds as follows:
LiH+ROH→LiOR+H2
where ROH represents the alcohol and LiOR is the lithium alkoxide.
Industrial Production Methods
Industrial production of lithium alkoxides often involves the use of lithium metal or lithium amides in the presence of alcohols. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and stabilize the product.
Análisis De Reacciones Químicas
Types of Reactions
C12H15LiO3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium carboxylates.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lithium alkoxide can participate in nucleophilic substitution reactions, replacing a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Lithium carboxylates.
Reduction: Alcohols.
Substitution: Various substituted organic compounds depending on the substrate used.
Aplicaciones Científicas De Investigación
C12H15LiO3: has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Acts as a catalyst in polymerization reactions and other industrial processes.
Mecanismo De Acción
The mechanism of action of C12H15LiO3 involves its role as a strong base and nucleophile. It can deprotonate weak acids, facilitating various chemical transformations. The lithium ion (Li+) can also coordinate with electron-rich sites in molecules, stabilizing transition states and intermediates in reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium methoxide (CH3OLi)
- Lithium ethoxide (C2H5OLi)
- Lithium tert-butoxide (C4H9OLi)
Uniqueness
C12H15LiO3: is unique due to its specific alkyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler lithium alkoxides, it may offer different steric and electronic properties, making it suitable for specialized applications.
Propiedades
Fórmula molecular |
C12H15LiO3 |
|---|---|
Peso molecular |
214.2 g/mol |
Nombre IUPAC |
lithium;3-(3-propoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O3.Li/c1-2-8-15-11-5-3-4-10(9-11)6-7-12(13)14;/h3-5,9H,2,6-8H2,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
OBGUUKOTJPTFOD-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CCCOC1=CC=CC(=C1)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12627897.png)







![5-benzyl-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627934.png)

![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)

![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
